REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]1[C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][C:10]=1[C:19]([F:22])([F:21])[F:20]>Cl>[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]1[C:9]1[CH:18]=[CH:17][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[C:19]([F:21])([F:20])[F:22] |f:0.1|
|
Name
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methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate. Hydrochloride salt
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1N(CCCC1)C1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
CC1N(CCCC1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |